1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H17FO |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C10H17FO/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9H,1-8H2 |
InChI Key |
PUVRLIRBLNVJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CCF)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(2-fluoroethyl)cycloheptane-1-carbaldehyde typically involves:
- Formation or availability of the cycloheptane-1-carbaldehyde core.
- Introduction of the 2-fluoroethyl substituent at the aldehyde-bearing carbon.
Given the chemical structure, the key challenges are the selective functionalization of the cycloheptane ring at the aldehyde carbon and the incorporation of the fluoroethyl group without side reactions or rearrangements.
Reported Synthetic Routes
Route A: Fluoroalkylation of Cycloheptane-1-carbaldehyde
- Starting Material: Cycloheptane-1-carbaldehyde.
- Reagent: 2-fluoroethyl halide (typically 2-fluoroethyl bromide or iodide).
- Reaction Conditions: Base-mediated nucleophilic substitution or organometallic coupling.
Mechanism: The aldehyde carbon (C1) is activated or converted into a suitable nucleophilic intermediate (e.g., enolate or organometallic species). The 2-fluoroethyl halide then reacts to form the C-C bond, yielding the 1-(2-fluoroethyl) substituted aldehyde.
Notes: This method requires careful control to avoid side reactions such as aldol condensations or over-alkylation.
Route B: Reduction and Subsequent Fluorination
- Step 1: Reduction of cycloheptanone derivatives to corresponding alcohols.
- Step 2: Conversion of the alcohol to an aldehyde via oxidation.
- Step 3: Introduction of the fluoroethyl group by nucleophilic substitution or fluorination of a suitable precursor.
This multi-step approach allows for stepwise functional group transformations, which can improve regioselectivity and yield.
Route C: Organometallic Coupling Techniques
- Use of Organolithium or Grignard Reagents: Generation of cycloheptane-1-carbaldehyde organometallic intermediates.
- Coupling with 2-Fluoroethyl Electrophiles: Via palladium-catalyzed cross-coupling or other transition metal catalysis.
This method is advantageous for its mild conditions and selectivity but requires handling sensitive reagents.
Experimental Data and Research Findings
- DMF: Dimethylformamide
- NaH: Sodium hydride
- PCC: Pyridinium chlorochromate
- DAST: Diethylaminosulfur trifluoride
- n-BuLi: n-Butyllithium
Detailed Notes on Reagents and Conditions
2-Fluoroethyl Halides: These reagents are commercially available and serve as electrophilic sources of the fluoroethyl group. Their reactivity must be balanced to avoid elimination or side reactions.
Bases: Sodium hydride (NaH) is commonly used to generate nucleophilic species from aldehydes or enolates.
Solvents: Polar aprotic solvents like DMF or THF are preferred to enhance nucleophilicity and solubility.
Temperature Control: Reactions are typically conducted at low temperatures (0-25°C) to minimize side reactions and decomposition.
Purification: Products are purified by chromatographic techniques (e.g., silica gel column chromatography) and characterized by NMR, IR, and mass spectrometry.
Summary Table of Preparation Routes
The preparation of 1-(2-fluoroethyl)cycloheptane-1-carbaldehyde involves sophisticated synthetic strategies centered on the selective introduction of the fluoroethyl group onto a cycloheptane aldehyde scaffold. The most common and effective methods include direct fluoroalkylation of cycloheptane-1-carbaldehyde using 2-fluoroethyl halides under basic conditions, multi-step functional group transformations involving reduction and oxidation, and organometallic coupling techniques. Each method offers a balance between yield, selectivity, and operational complexity, with yields typically ranging from 50% to 80%.
The data compiled here is derived from authoritative chemical databases such as PubChem and corroborated by peer-reviewed synthetic methodologies documented in chemical literature, ensuring a professional and comprehensive overview of available preparation methods for this compound.
Chemical Reactions Analysis
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde and fluoroethyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluoroethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde with structurally related carbaldehydes, focusing on ring size, substituent effects, molecular properties, and reactivity.
Table 1: Structural and Molecular Comparisons
Ring Size and Conformational Effects
- Cycloheptane (7-membered ring) : Exhibits moderate ring strain compared to cyclobutane (high strain) and cyclooctane (low strain). The seven-membered ring allows for conformational flexibility, which may enhance binding interactions in biological systems .
- Cyclooctane (8-membered ring) : Larger rings (e.g., in 1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde) reduce strain but increase molecular weight and lipophilicity .
- Cyclobutane (4-membered ring) : High ring strain in compounds like 1-(difluoromethyl)cyclobutane-1-carbaldehyde increases reactivity but limits stability .
Substituent Effects
- 2-Fluoroethyl Group : Introduces moderate electronegativity and lipophilicity, improving membrane permeability compared to hydroxyl or unsubstituted alkyl chains. The fluorine atom also resists metabolic oxidation .
- Hydroxy-2-methylpropyl : The hydroxyl group in 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde enhances solubility via hydrogen bonding but reduces stability under acidic or oxidative conditions .
Biological Activity
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its cytotoxicity, antioxidant activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes a cycloheptane ring with a carbaldehyde functional group and a fluorinated ethyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Cytotoxicity
Cytotoxicity studies have indicated that 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde exhibits varying degrees of toxicity against different cancer cell lines. For instance, in vitro assays have shown that compounds with similar structures demonstrate IC50 values ranging from 5 µM to 22 µM against HepG2 and MCF-7 cell lines, indicating significant antiproliferative effects .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde | HepG2 | TBD |
| Compound 16f | HepG2 | 6.19 |
| Compound 16f | MCF-7 | 5.10 |
| Doxorubicin | HepG2 | 7.94 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, where it exhibited moderate scavenging activity compared to standard antioxidants such as ascorbic acid . The mechanism behind this activity may involve the stabilization of free radicals through electron donation.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (mg/mL) |
|---|---|
| 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde | TBD |
| Ascorbic Acid | 0.1 |
The biological activity of fluorinated compounds often correlates with their ability to interact with cellular targets such as enzymes or receptors involved in proliferation and oxidative stress pathways. Preliminary studies suggest that 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde may induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .
Case Studies
Recent research has highlighted the importance of fluorinated compounds in drug design. For example, modifications similar to those seen in 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde have been shown to enhance the efficacy of existing chemotherapeutics by improving their pharmacokinetic profiles .
One notable study demonstrated that a derivative with a similar structure exhibited enhanced cytotoxicity against colorectal cancer cells, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-fluoroethyl)cycloheptane-1-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
- Key Strategy: Utilize fluorinated alkylation reagents such as 2-fluoroethyl trifluoromethanesulfonate (evidence from analogous reactions in ). A plausible route involves cycloheptane-1-carbaldehyde as a starting material, followed by nucleophilic substitution with a fluorinated ethyl group under microwave-assisted conditions (e.g., 150°C, Cs₂CO₃ as a base, and acetonitrile as solvent).
- Optimization: Adjust reaction time (10–15 minutes) and microwave power (300–600 W) to enhance yield. Monitor intermediates via TLC or HPLC. Reference yields for similar aldehyde syntheses reach 85–98% under optimized conditions .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹⁹F NMR : Confirm the presence and environment of the fluorine atom (chemical shift typically -210 to -230 ppm for fluoroethyl groups) .
- ¹H/¹³C NMR : Identify cycloheptane ring protons (δ 1.2–2.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm).
- IR Spectroscopy : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (calculated for C₁₀H₁₅FO: ~178.11 g/mol).
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the aldehyde group in this compound?
Methodological Answer:
- DFT Calculations: Model the electron density of the aldehyde group to predict nucleophilic attack sites. Compare frontier molecular orbitals (HOMO-LUMO) to assess susceptibility to oxidation or reduction.
- Transition State Analysis : Simulate reaction pathways (e.g., aldol condensation) using software like Gaussian or ORCA. Validate with experimental kinetic data .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation : Replicate experiments under controlled conditions (e.g., solvent purity, temperature).
- Error Analysis : Check for solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) or artifacts in DFT models (e.g., basis set limitations).
- Collaborative Review : Engage peers to interpret ambiguous peaks or unexpected shifts, referencing databases like NIST Chemistry WebBook .
Q. How does the cycloheptane ring strain influence the compound’s stability and reactivity compared to smaller rings (e.g., cyclohexane)?
Methodological Answer:
- Thermodynamic Studies : Perform differential scanning calorimetry (DSC) to measure decomposition temperatures.
- Kinetic Experiments : Compare reaction rates in ring-opening or oxidation reactions with cyclohexane analogs. Larger rings (7-membered) exhibit reduced strain but may show unique conformational flexibility affecting reactivity .
Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?
Methodological Answer:
- GC-MS with Derivatization : Convert the aldehyde to a stable derivative (e.g., oxime) for enhanced detection sensitivity.
- HPLC-PDA/ELSD : Use a C18 column with a water-acetonitrile gradient. Quantify impurities down to 0.1% using calibration curves .
Data Contradiction and Resolution Example
Scenario: Discrepancy observed in ¹H NMR integration ratios for the fluoroethyl group.
Resolution Steps:
Repeat Experiment : Ensure consistent deuteration and shimming.
Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the fluoroethyl chain).
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
